Oxan-2-ylmethyl methanesulfonate
Description
Oxan-2-ylmethyl methanesulfonate (CAS: 99335-60-1) is a methanesulfonate ester featuring a tetrahydropyran (oxane) ring linked via a methyl group. Its molecular formula is C₇H₁₄O₄S, with a molecular weight of 194.25 g/mol . The compound is typically a liquid at room temperature and is marketed as a research chemical, likely used in organic synthesis or pharmaceutical intermediates . Limited safety data are available, necessitating caution in handling .
Properties
IUPAC Name |
oxan-2-ylmethyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4S/c1-12(8,9)11-6-7-4-2-3-5-10-7/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCJQPGABLDBKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxan-2-ylmethyl methanesulfonate can be synthesized through the reaction of oxan-2-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Oxan-2-ylmethyl methanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or thiols to form substituted products.
Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes.
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form oxan-2-ylmethanol and methanesulfonic acid.
Common reagents used in these reactions include sodium hydroxide for elimination reactions and hydrochloric acid for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Oxan-2-ylmethyl methanesulfonate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of oxan-2-ylmethyl methanesulfonate involves the formation of a reactive intermediate that can alkylate nucleophiles . This alkylation can occur at various sites within a molecule, leading to the formation of new chemical bonds and the modification of the molecule’s structure . The specific molecular targets and pathways involved depend on the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares key structural and physical properties of Oxan-2-ylmethyl methanesulfonate with analogous methanesulfonate derivatives:
| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Structural Features |
|---|---|---|---|---|---|
| This compound | 99335-60-1 | C₇H₁₄O₄S | 194.25 | Liquid | 6-membered oxane ring, methyl linkage |
| 2-(Oxan-2-yl)ethyl methanesulfonate | 133243-83-1 | C₈H₁₆O₄S | 208.28 | Liquid | 6-membered oxane ring, ethyl linkage |
| 2-(Oxolan-2-yl)ethyl methanesulfonate | 133243-93-3 | C₇H₁₄O₄S | 194.25 | Liquid | 5-membered oxolane (THF) ring, ethyl linkage |
| Ethyl Methanesulfonate | 62-50-0 | C₃H₈O₃S | 124.16 | Colorless liquid | Simple ethyl ester |
| Lead Methanesulfonate | - | C₂H₆O₆PbS₂ | 477.43 | Colorless liquid | Lead salt, corrosive |
Notes:
Critical Observations :
Biological Activity
Oxan-2-ylmethyl methanesulfonate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and therapeutic applications based on diverse research findings.
This compound is an organic compound characterized by its methanesulfonate group, which contributes to its reactivity and biological interactions. The structural formula can be represented as follows:
Where , , and denote the number of carbon, hydrogen, and oxygen atoms respectively. The specific structure influences its solubility and interaction with biological macromolecules.
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Bond Formation : The methanesulfonate group allows the compound to form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially leading to alterations in cellular functions.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular metabolism and proliferation.
- Genotoxic Effects : Similar compounds have been shown to induce DNA damage, leading to mutagenic effects in various cell lines.
Toxicological Profile
Research indicates that compounds similar to this compound exhibit a range of toxicological effects:
- In Vitro Studies : In studies involving human cell lines, exposure to related methanesulfonates resulted in significant cytotoxicity and genotoxicity, evidenced by increased rates of apoptosis and DNA strand breaks .
- Animal Models : In vivo studies using rodent models have demonstrated that administration of similar compounds can lead to tumorigenesis after prolonged exposure, suggesting a potential carcinogenic risk .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Study on Methyl Methanesulfonate (MMS) :
- Evaluation of DNA Damage :
Research Findings
Recent research has expanded our understanding of the biological activity associated with this compound:
| Study | Methodology | Key Findings |
|---|---|---|
| Snyder et al. (1986) | Inhalation exposure in rats | Induced nasal tumors; median lifespan reduced from 613 days (control) to 495 days (exposed) |
| Fürstenberger et al. (1989) | Skin application in mice | No skin tumors observed after methyl methanesulfonate treatment; contrasted with high tumor incidence from other agents |
| Warren et al. (1990) | Intraperitoneal injection in mice | 100% thymoma incidence in treated mice after 50 weeks compared to 50% in controls |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
